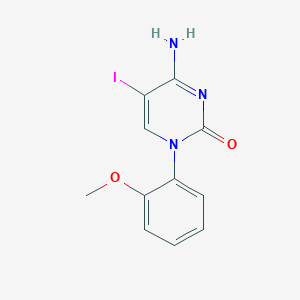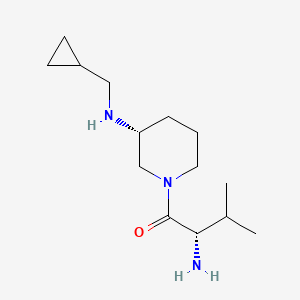
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with difluoromethyl and iodomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Iodomethylation: The iodomethyl group can be introduced using iodomethane (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The iodomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorinated and iodinated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and iodomethyl groups can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and iodomethyl groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the pyrrolidine ring and carboxylate ester makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H12F2INO3 |
|---|---|
Peso molecular |
395.14 g/mol |
Nombre IUPAC |
benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12F2INO3/c14-13(15)10(6-16)7-17(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
LENBKCFEOXRAFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)





![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)
